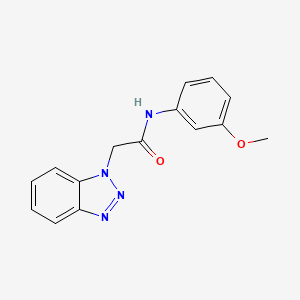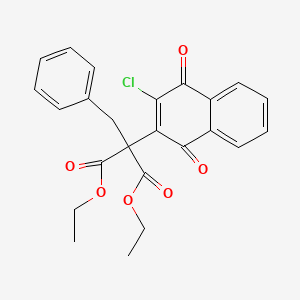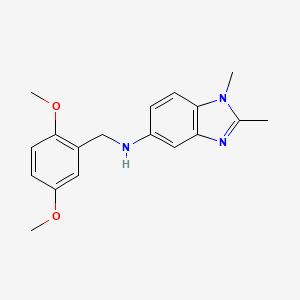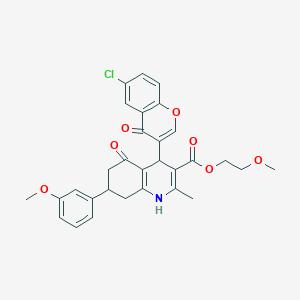![molecular formula C27H30BrN5O5S B11091306 1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11091306.png)
1-[(4-Bromophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE is a complex organic compound with a unique structure that includes bromophenyl, sulfonyl, methoxyphenyl, piperazino, and nitrophenyl groups
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-bromophenylsulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with a suitable base.
Coupling with piperazine: The 4-bromophenylsulfonyl chloride is then reacted with piperazine to form 1-(4-bromophenylsulfonyl)piperazine.
Introduction of the nitrophenyl group: This step involves the nitration of the intermediate compound to introduce the nitrophenyl group.
Methoxylation: Finally, the methoxy group is introduced through a suitable methoxylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Scientific Research Applications
1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with active sites of enzymes, while the piperazino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE include:
1-(4-Bromophenylsulfonyl)piperazine: This compound lacks the nitrophenyl and methoxyphenyl groups, making it less complex but still useful in certain applications.
4-Bromophenylmethylsulfoxide: This compound has a similar bromophenyl group but differs in the presence of a sulfoxide group instead of a sulfonyl group.
The uniqueness of 1-[(4-BROMOPHENYL)SULFONYL]-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}PIPERAZINE lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C27H30BrN5O5S |
|---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazine |
InChI |
InChI=1S/C27H30BrN5O5S/c1-38-27-5-3-2-4-25(27)30-12-14-31(15-13-30)26-20-22(8-11-24(26)33(34)35)29-16-18-32(19-17-29)39(36,37)23-9-6-21(28)7-10-23/h2-11,20H,12-19H2,1H3 |
InChI Key |
PKOCYPCMVRVOHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11091225.png)


![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11091230.png)

![2-{4-[3-(2,4-Dichloro-benzoyl)-thioureido]-3-methyl-phenyl}-3,3,3-trifluoro-2-hydroxy-propionic acid methyl ester](/img/structure/B11091241.png)
![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B11091245.png)
![N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11091254.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B11091258.png)
![ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11091261.png)


![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11091270.png)
![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11091271.png)
